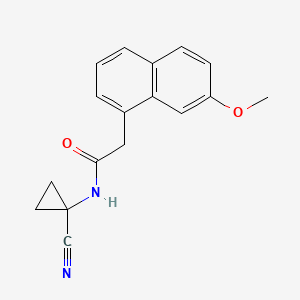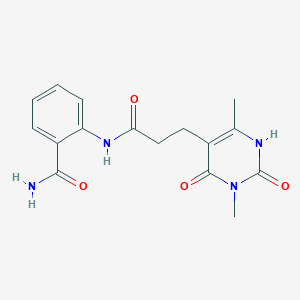![molecular formula C24H25N5O4 B2517125 1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1396766-11-2](/img/structure/B2517125.png)
1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex molecule that appears to be related to various pyrazolo[1,5-a]pyridine derivatives. These derivatives have been synthesized and studied for their potential biological activities and structural characteristics. The methoxyphenyl group suggests potential interactions with biological systems, possibly through receptor binding or other mechanisms .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like aminopyrazoles, orthoformates, and amines. For instance, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were prepared using ethyl 5-aminopyrazole-4-carboxylate and triethyl orthoformate . Similarly, novel pyridine derivatives have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating that piperidine is a common component in these reactions . The synthesis of pyrazolo[1,5-a]pyridines involves reductive amination, amide hydrolysis, and N-alkylation, starting from pyrazolo[1,5-a]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate revealed dihedral angles between the rings and an intramolecular short S⋯O contact, which could influence the compound's reactivity and interaction with biological targets . X-ray powder diffraction data have been used to determine the crystal structure of a similar compound, providing precise measurements of the unit-cell dimensions and angles .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. The formation of Mannich bases from aminopyrazoles suggests the potential for further functionalization . The three-component synthesis approach used for pyridine derivatives demonstrates the versatility of these compounds in forming complex structures under mild conditions . The reductive amination and N-alkylation steps in the synthesis of pyrazolo[1,5-a]pyridines are key reactions that can be exploited to modify the compound's properties for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The dihedral angles and intramolecular contacts observed in the crystal structures can affect the compounds' physical properties, such as solubility and stability . The reported yields and conditions for the synthesis of these compounds provide insights into their chemical properties, such as reactivity and selectivity . The affinity constants (Ki) for dopamine receptors reported for some pyrazolo[1,5-a]pyridines indicate their potential as ligands for neurological targets, which could be relevant for the compound .
科学的研究の応用
Metabolism and Disposition in Humans
Studies have focused on the metabolism and disposition of complex molecules in humans, such as BMS-690514, a selective inhibitor for various receptors, indicating extensive metabolism and excretion through urine and feces after oral administration. This highlights the importance of understanding pharmacokinetics and metabolic pathways in drug development (L. Christopher et al., 2010).
PET Imaging and Receptor Mapping
PET imaging studies with compounds like [carbonyl-11 C]WAY-100635 have been used for exquisite delineation of 5-HT1A receptors in the human brain, demonstrating the application of complex molecules in developing radioligands for neuroreceptor mapping (V. Pike et al., 1996).
Evaluation of Novel Drug Candidates
Research includes evaluating novel drug candidates like CGS 20625 for their anxiolytic effects, showcasing the process of drug discovery and development based on receptor binding and pharmacological profiles (M. Williams et al., 1989).
Exposure to Environmental Chemicals
Studies on environmental exposure to chemicals, such as organophosphorus and pyrethroid pesticides, emphasize the importance of assessing and understanding the health impacts of chemical exposure in different populations, including children (Kateryna Babina et al., 2012).
Non-Invasive Imaging for Cancer
Development of radiopharmaceuticals like [18F]DASA-23 for non-invasive measurement of pyruvate kinase M2 levels in glioma by PET imaging demonstrates the application of complex molecules in cancer diagnosis and the evaluation of metabolic reprogramming (C. Patel et al., 2019).
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-33-19-7-5-18(6-8-19)28-16-17(14-22(28)30)23(31)26-10-12-27(13-11-26)24(32)20-15-25-29-9-3-2-4-21(20)29/h2-9,15,17H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCCHYGAWOLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)


![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)


![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)


![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

